
3-Methyl-2-pentanone dimethylacetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-pentanone dimethylacetal is an organic compound with the molecular formula C8H18O2. It is a derivative of 3-Methyl-2-pentanone, where the carbonyl group is replaced by two methoxy groups, forming an acetal. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-2-pentanone dimethylacetal can be synthesized through the acid-catalyzed reaction of 3-Methyl-2-pentanone with methanol. The reaction involves the formation of a hemiacetal intermediate, which further reacts with another molecule of methanol to form the acetal. The reaction is typically carried out under acidic conditions to facilitate the nucleophilic addition of methanol to the carbonyl group of 3-Methyl-2-pentanone .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous removal of water to drive the equilibrium towards the formation of the acetal. This can be achieved using techniques such as azeotropic distillation or the use of molecular sieves .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-pentanone dimethylacetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to 3-Methyl-2-pentanone and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Conditions: Hydrolysis and acetal formation are typically carried out under acidic conditions.
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Hydrolysis: 3-Methyl-2-pentanone and methanol.
Oxidation: Corresponding carboxylic acids or other oxidation products.
Aplicaciones Científicas De Investigación
3-Methyl-2-pentanone dimethylacetal has several applications in scientific research, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-pentanone dimethylacetal involves the nucleophilic addition of methanol to the carbonyl group of 3-Methyl-2-pentanone, followed by the formation of a hemiacetal intermediate. This intermediate then reacts with another molecule of methanol to form the acetal. The reaction is catalyzed by acids, which protonate the carbonyl group, making it more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-pentanone: The parent compound, which is a ketone.
2-Hexanone: An isomer of 3-Methyl-2-pentanone with similar properties.
3-Hexanone: Another isomer with a different carbonyl position.
Uniqueness
3-Methyl-2-pentanone dimethylacetal is unique due to its acetal structure, which provides stability against nucleophilic attack and oxidation. This makes it a valuable protecting group in organic synthesis and a useful intermediate in various chemical processes .
Propiedades
Número CAS |
72409-06-4 |
|---|---|
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
2,2-dimethoxy-3-methylpentane |
InChI |
InChI=1S/C8H18O2/c1-6-7(2)8(3,9-4)10-5/h7H,6H2,1-5H3 |
Clave InChI |
UJUJHPUWUAKXEJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





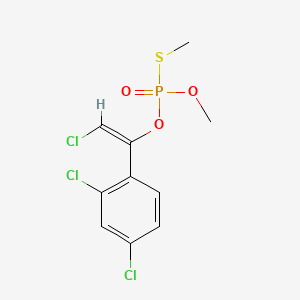
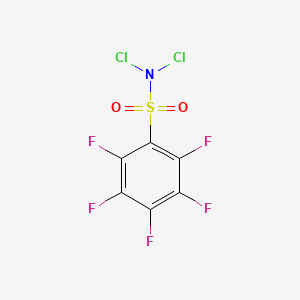
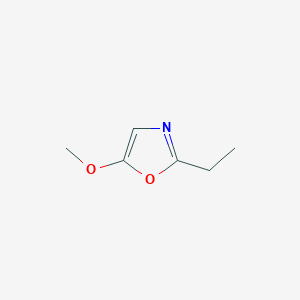

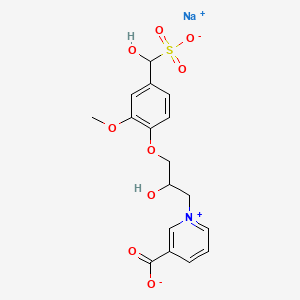
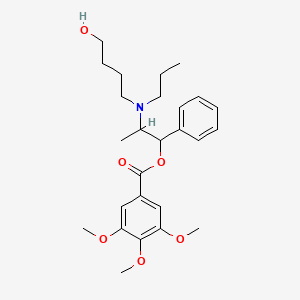
![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
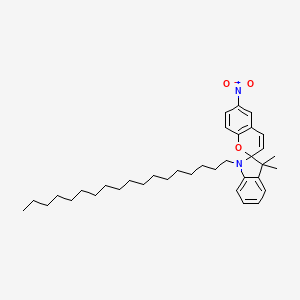
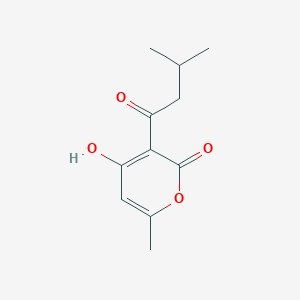
![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)

